molecular formula C18H11ClINO4S B5135259 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B5135259
M. Wt: 499.7 g/mol
InChI Key: USYVHTZEGJUMTM-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H11ClINO4S and its molecular weight is 499.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.91420 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClINO4S/c19-12-4-2-11(3-5-12)15(23)9-21-17(24)16(26-18(21)25)8-10-1-6-14(22)13(20)7-10/h1-8,22H,9H2/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVHTZEGJUMTM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.